Furosemide-d5
Description
Properties
IUPAC Name |
4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661989 | |
| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189482-35-6 | |
| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Furosemide-d5
An In-depth Technical Guide on the Synthesis and Characterization of Furosemide-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of this compound, an isotopically labeled variant of the potent loop diuretic, Furosemide. Deuterated standards like this compound are crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based assays.
Physicochemical Properties
This compound shares its fundamental chemical structure with Furosemide, with the key difference being the substitution of five hydrogen atoms with deuterium. This substitution is strategically placed on the furan ring and the adjacent methylene group, positions that are less susceptible to metabolic exchange.
| Property | Data | Reference |
| Formal Name | 4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid | [1] |
| CAS Number | 1189482-35-6 | [1][2] |
| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [1][3] |
| Molecular Weight | 335.8 g/mol | [1][2] |
| Purity | >95% (HPLC) | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Storage Temperature | -20°C | [2] |
Synthesis of this compound
The synthesis of this compound follows the established synthetic route for Furosemide, with the critical modification of using a deuterated amine in the final condensation step. The general synthesis involves two primary stages.[4][5]
Stage 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid The process starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation followed by amination to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[4][6]
Stage 2: Condensation with Deuterated Furfurylamine The intermediate is then reacted with deuterated furfurylamine, specifically (furan-2-yl-d3)methyl-d2)amine, to produce the final this compound product.[4][7] This nucleophilic substitution reaction displaces one of the chlorine atoms on the benzoic acid ring.
Characterization of this compound
The characterization of this compound is essential to confirm its chemical identity, purity, and isotopic enrichment. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with a chromatographic separation method like HPLC.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for characterizing isotopically labeled compounds. This compound is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode.[8][9] It serves as an internal standard for the quantification of Furosemide in biological matrices.[8]
Quantitative Data from LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Use | Reference |
| Furosemide | 329.0 | 77.9 | Negative ESI | Quantitative | [8][9] |
| Furosemide | 329.0 | 125.8 | Negative ESI | Qualitative | [8][9] |
| This compound | 334.0 | 206.0 | Negative ESI | Internal Std. | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Furosemide, but with the absence of signals corresponding to the five protons on the furan ring and the methylene bridge.[10][11] This absence provides direct evidence of successful deuteration at the intended positions.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all 12 carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns characteristic of C-D coupling and may show a slight isotopic shift compared to the unlabeled compound.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][12] Detection is commonly performed using a UV detector.[12][13]
Experimental Protocols
Protocol: UHPLC-MS/MS Analysis for Quantification
This protocol is adapted for the use of this compound as an internal standard in the analysis of Furosemide in biological samples like urine or blood.[8][9]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-mix 10 µL of the sample (e.g., urine) with 90 µL of the internal standard working solution (5 ng/mL of this compound in plasma).[9]
-
Add 260 µL of water containing 1% formic acid.[9]
-
Condition an SPE plate with 200 µL of methanol and 200 µL of water.
-
Equilibrate the plate with 200 µL of 1% formic acid.
-
Load the 300 µL pre-mixed sample onto the plate.
-
Wash with 200 µL of 10 mM ammonium carbonate.
-
Elute the analytes with two 100 µL aliquots of methanol, followed by dilution with two 300 µL aliquots of water.
-
Vortex the collected eluent for 10 minutes at 500 rpm.
-
-
UHPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[8][9]
-
Source Temperature: 450°C.[8]
-
IonSpray Voltage: -4500 V.[8]
-
Curtain Gas: 20 psi.[8]
-
Collision Gas: 10 psi.[8]
-
Nebulizer Gas (GS1 & GS2): 65 psi.[8]
-
Monitoring: Selected Reaction Monitoring (SRM) using the transitions listed in the data table above.[9]
Protocol: Solid-State NMR Analysis
This protocol provides a general framework for the solid-state NMR characterization of this compound powder.[10]
-
Instrumentation:
-
¹³C CP-MAS Experiment:
-
Pack the this compound sample into a 4-mm zirconia rotor.
-
Perform Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments.
-
Apply SPINAL64 ¹H heteronuclear decoupling during acquisition.[10]
-
Acquire data and process using appropriate NMR software. The resulting spectrum should be compared against the spectrum of unlabeled Furosemide to confirm the structure and observe any isotopic shifts.
-
-
¹H MAS Experiment:
-
Acquire a ¹H MAS NMR spectrum.
-
Confirm the significant reduction or absence of signals from the furan and methylene protons, which verifies the location of deuterium labeling.
-
Conclusion
This compound is a well-characterized, high-purity, isotopically labeled compound essential for modern bioanalytical research. Its synthesis is achieved through established chemical pathways using a deuterated precursor. Comprehensive characterization using LC-MS/MS and NMR confirms its identity, purity, and the specific locations of deuterium labeling, making it an ideal internal standard for accurate and precise quantification of Furosemide in complex biological matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1189482-35-6 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Furosemide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Furosemide-d5, a deuterated analog of the potent loop diuretic Furosemide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies where this compound is utilized as an internal standard for quantitative analysis.
Chemical Identity and Physical Properties
This compound, with the chemical name 4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid, is a stable, isotopically labeled version of Furosemide.[1][2] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Furosemide in various biological matrices.[1][2]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 1189482-35-6 | [1][3] |
| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [1][3] |
| Molecular Weight | 335.77 g/mol | [3] |
| Appearance | White to pale yellow solid | |
| Melting Point | 190-195°C (with decomposition) | |
| Boiling Point | Data not available (decomposes) | |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (≥ 100 mg/mL). | [1] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years when stored at -20°C | [1] |
Chemical Structure and Spectral Data
The chemical structure of this compound is identical to that of Furosemide, with the exception of five deuterium atoms replacing hydrogen atoms on the furfuryl group.
Table 2: Structural and Spectral Information for this compound
| Data Type | Information |
| SMILES | ClC1=C(S(N)(=O)=O)C=C(C(O)=O)C(N([2H])C([2H])([2H])C2=C([2H])C([2H])=C([2H])O2)=C1 |
| InChI | InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i6D2,7D,2D,3D |
| ¹H-NMR | Data for this compound is not readily available. The ¹H-NMR spectrum of unlabeled Furosemide shows characteristic peaks for the aromatic, furan, and amine protons. |
| ¹³C-NMR | Data for this compound is not readily available. The ¹³C-NMR spectrum of unlabeled Furosemide shows distinct signals for the carboxylic acid, sulfonamide, and aromatic carbons. |
| Mass Spectrometry | Conforms to the expected isotopic pattern for a mono-chlorinated compound. Shows a peak at m/z = 336.3 [M+H]⁺. |
Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter
Furosemide, and by extension this compound, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.[2][5][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[5][6] The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output.[5]
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 1189482-35-6 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Isotope labeled compounds | TargetMol [targetmol.com]
The Role of Furosemide-d5 in Modern Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of Furosemide-d5 as an internal standard in pharmacokinetic (PK) studies of furosemide. By leveraging the unique properties of stable isotope-labeled compounds, researchers can achieve highly accurate and reproducible quantification of furosemide in complex biological matrices. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows that underpin its use in modern bioanalysis.
The Imperative for a Stable Isotope-Labeled Internal Standard
In pharmacokinetic studies, the accurate measurement of drug concentrations in biological fluids over time is paramount. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can impact the precision and accuracy of results. These variations can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1]
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for these potential errors. This compound, a deuterated analog of furosemide, serves this purpose exceptionally well. By replacing five hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This allows it to be distinguished from the unlabeled furosemide by the mass spectrometer while co-eluting during chromatography and exhibiting similar extraction recovery and ionization efficiency. The use of a stable isotope-labeled internal standard like this compound is widely recognized by regulatory bodies such as the FDA and EMA as a best practice in bioanalytical method validation.
Bioanalytical Methodologies Employing this compound
The quantification of furosemide in biological matrices such as whole blood, plasma, and urine is a common requirement in clinical and preclinical studies. This compound is instrumental in the development and validation of robust LC-MS/MS methods for this purpose.
Sample Preparation
The goal of sample preparation is to extract furosemide and this compound from the biological matrix while removing interfering substances. Two common techniques are solid-phase extraction (SPE) and protein precipitation.
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a validated method for the quantification of furosemide in human urine.[2]
-
Sample Pre-treatment: In a 1.5 mL Eppendorf tube, pre-mix 10 µL of the urine sample with 90 µL of the internal standard working solution (5 ng/mL of this compound in human plasma) and 260 µL of water containing 1% formic acid.
-
SPE Plate Conditioning: Condition an SPE plate with 200 µL of methanol followed by 200 µL of water.
-
SPE Plate Equilibration: Equilibrate the SPE plate with 200 µL of 1% formic acid.
-
Sample Loading: Load the 300 µL of the pre-mixed sample onto the SPE plate.
-
Washing: Wash the SPE plate with 200 µL of 10 mM ammonium carbonate.
-
Elution: Elute the analytes with two aliquots of 100 µL of methanol.
-
Dilution: Dilute the eluate with two aliquots of 300 µL of water passed through the SPE column.
Experimental Protocol: Protein Precipitation for Whole Blood Microsamples
This protocol is designed for small-volume blood samples collected via volumetric absorptive microsampling (VAMS).[1]
-
Reconstitution: Reconstitute the dried blood on the VAMS tip with 10 µL of nanopure water, vortex for 2 minutes at 1000 rpm, and incubate for 10 minutes at 37°C.
-
Protein Precipitation: Add 990 µL of the internal standard working solution (5 ng/mL of this compound in acetonitrile) to the sample. For double-blank samples, add 990 µL of 100% acetonitrile.
-
Extraction: Sonicate the 96-well plate for 15 minutes, vortex for 15 minutes at 500 rpm, and then centrifuge for 30 minutes at 3220 x g and 4°C.
-
Supernatant Transfer: Transfer approximately 650 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are then analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Chromatography | |
| UHPLC System | Exion UHLPC or equivalent[1] |
| Column | C18 or similar reversed-phase column |
| Mobile Phase A | 0.1% formic acid in water[1] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[1] |
| Flow Rate | 400 µL/min[3] |
| Injection Volume | 1 µL[3] |
| Column Temperature | 40 °C[3] |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex 6500+ QTrap or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2] |
| MRM Transitions | |
| Furosemide (quantitation) | 329.0 → 77.9 m/z[1][2] |
| Furosemide (qualification) | 329.0 → 125.8 m/z[1][2] |
| This compound | 334.0 → 206.0 m/z[2] |
Data Presentation: Method Validation and Performance
The use of this compound ensures that the bioanalytical method meets the stringent requirements for accuracy, precision, and reliability as mandated by regulatory guidelines.
Table 1: Summary of Bioanalytical Method Validation Parameters for Furosemide Quantification using this compound.
| Parameter | Matrix | Result | Reference |
| Linearity | |||
| Calibration Range | Whole Blood (VAMS) | 0.05–50 µg/ml | [1] |
| Correlation Coefficient (r²) | Whole Blood (VAMS) | 0.997 ± 0.000889 | [1] |
| Calibration Range | Urine | 0.100 – 50.0 µg/mL | [2] |
| Accuracy | |||
| Intra-day | Urine | 94.5 – 106% | [2] |
| Inter-day | Urine | 99.2 – 102% | [2] |
| Precision (%CV) | |||
| Intra-day | Urine | 1.86 – 10.2% | [2] |
| Inter-day | Urine | 3.38 – 7.41% | [2] |
| Recovery | |||
| Furosemide | Urine | Average 23.8% | [2] |
| This compound | Urine | Average 25.9% | [2] |
| Matrix Effect | |||
| Furosemide | Urine | 101% | [2] |
| This compound | Urine | 93.7% | [2] |
Table 2: Representative Pharmacokinetic Parameters of Furosemide from Oral Administration. (Note: These are typical values and may vary based on the study population and design).
| Parameter | Value | Unit | Reference |
| Cmax (Arabs) | 776+/-163 | ng/ml | [4] |
| Cmax (Asians) | 1,087+/-262 | ng/ml | [4] |
| tmax | ~1-2 | h | |
| Elimination Half-life (Arabs) | 2.9+/-0.7 | h | [4] |
| Elimination Half-life (Asians) | 2.2+/-0.6 | h | [4] |
| Oral Bioavailability | ~59.1 | % | [5] |
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for the analysis of furosemide in biological samples using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of furosemide in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of furosemide concentrations in various biological matrices, thereby ensuring the integrity and validity of the resulting pharmacokinetic data. The detailed methodologies and validation data presented in this guide underscore the robustness and suitability of this approach for both preclinical and clinical research in drug development.
References
- 1. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. Comparative pharmacokinetics and pharmacodynamics of furosemide in Middle Eastern and in Asian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population-based meta-analysis of furosemide pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Furosemide-d5 in Advancing Metabolic Profiling Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Furosemide-d5 in metabolic profiling and pharmacokinetic research. This compound, a deuterated analog of the potent loop diuretic Furosemide, serves as a critical tool for precise and accurate quantification of its parent compound in complex biological matrices. Its primary utility lies in its role as an internal standard in mass spectrometry-based analytical methods, a cornerstone of modern metabolomics and drug development.
Core Principle: Stable Isotope Dilution for Quantitative Accuracy
The fundamental advantage of using this compound in metabolic studies stems from the principle of stable isotope dilution (SID). In this technique, a known quantity of the stable isotope-labeled compound (this compound) is added to a biological sample prior to analysis.[1][2] Because this compound is chemically identical to Furosemide, it behaves similarly during sample preparation, extraction, and chromatographic separation.[1] Any loss of analyte during these steps will affect both the deuterated and non-deuterated forms proportionally.
However, this compound is distinguishable from the endogenous Furosemide by its higher mass due to the replacement of five hydrogen atoms with deuterium.[3] This mass difference allows for their separate detection by a mass spectrometer. By comparing the signal intensity of the analyte (Furosemide) to that of the internal standard (this compound), researchers can correct for variations in sample handling, matrix effects, and instrument response, leading to highly accurate and reproducible quantification.[1][2][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry.
The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can lead to slower metabolism of deuterated compounds.[][6] While this is a key feature in the development of some deuterated drugs, for this compound, its primary role in the context of metabolic profiling is as a non-metabolized internal standard for the quantification of the parent drug, Furosemide.[7][8][9]
Applications in Metabolic and Pharmacokinetic Research
This compound is instrumental in studies investigating the pharmacokinetics of Furosemide, which involves understanding its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification is crucial for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).[10]
Furthermore, Furosemide itself is utilized as a probe to study kidney function and its impact on the metabolic profile. By inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the loop of Henle, Furosemide induces diuresis and alters the excretion of various metabolites.[11][12][13] Studies use precise measurements of Furosemide clearance, enabled by this compound, to identify novel endogenous biomarkers of tubular secretory clearance, providing insights into renal health and disease.
Experimental Protocols and Data
The quantification of Furosemide using this compound as an internal standard is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[14][15]
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Furosemide from biological matrices like urine or plasma involves solid-phase extraction.
Detailed Methodology:
-
Pre-treatment: 10 µL of the biological sample (e.g., urine) is mixed with 90 µL of the internal standard working solution (e.g., 5 ng/mL of this compound in human plasma) and 260 µL of water containing 1% formic acid.[15]
-
SPE Plate Conditioning: The SPE plate is conditioned with 200 µL of methanol followed by 200 µL of water.[15]
-
Equilibration: The plate is then equilibrated with 200 µL of 1% formic acid.[15]
-
Sample Loading: The 300 µL of the pre-treated sample mixture is loaded onto the SPE plate.[15]
-
Washing: The plate is washed with 200 µL of 10 mM ammonium carbonate.[15]
-
Elution: Furosemide and this compound are eluted from the SPE plate with two 100 µL aliquots of methanol. The eluent is then diluted with two 300 µL aliquots of water.[15]
-
Analysis: The final eluent is vortexed and a small volume (e.g., 2 µL) is injected into the UHPLC-MS/MS system for analysis.[15]
UHPLC-MS/MS Analysis
The separated compounds from the UHPLC are ionized and detected by the mass spectrometer. Selected reaction monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both Furosemide and this compound.[15]
Table 1: Mass Spectrometry Parameters for Furosemide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Furosemide (Quantitation) | 329.0 | 77.9 | Negative ESI | [15] |
| Furosemide (Qualification) | 329.0 | 125.8 | Negative ESI | [15] |
| this compound | 334.0 | 206.0 | Negative ESI |[15] |
Table 2: Typical UHPLC-MS/MS System Conditions
| Parameter | Value | Reference |
|---|---|---|
| UHPLC System | Exion UHLPC | [14] |
| Mass Spectrometer | 6500+ QTrap | [14] |
| Ion Source | Turbo IonSpray | [15] |
| Ionization Mode | Negative Electrospray | [14] |
| Source Temperature | 450°C | [14] |
| Injection Volume | 2 µL | [14] |
| Flow Rate | 0.500 mL/min | [14] |
| Total Run Time | 4.5 minutes |[14] |
Quantitative Performance Data
The use of this compound allows for the validation of robust and reliable analytical methods.
Table 3: Summary of a Validated Furosemide Assay in Human Urine
| Parameter | Result | Reference |
|---|---|---|
| Assay Range | 0.100 – 50.0 µg/mL | [15] |
| Intra-day Accuracy | 94.5 – 106% | [15] |
| Intra-day Precision | 1.86 – 10.2% | [15] |
| Inter-day Accuracy | 99.2 – 102% | [15] |
| Inter-day Precision | 3.38 – 7.41% | [15] |
| Average Recovery (Furosemide) | 23.8% | [15] |
| Average Matrix Effect (Furosemide) | 101% |[15] |
Visualizing Workflows and Mechanisms
Metabolic Profiling Experimental Workflow
The following diagram illustrates a typical workflow for a metabolomics study employing this compound as an internal standard.
Caption: Workflow for quantitative analysis using this compound.
Furosemide's Mechanism of Action: NKCC2 Inhibition
Furosemide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This action disrupts the reabsorption of these ions, leading to increased water and electrolyte excretion.[11][16][17]
Caption: Furosemide's inhibitory action on the NKCC2 cotransporter.
Conclusion
This compound is an indispensable tool in modern metabolic and pharmacokinetic research. Its application as an internal standard in mass spectrometry-based assays ensures the high level of accuracy and precision required for robust quantitative analysis. This enables researchers to confidently determine the pharmacokinetic profile of Furosemide and to use it as a probe for investigating renal function and discovering new biomarkers of disease. The detailed methodologies and data presented in this guide underscore the critical role of this compound in advancing our understanding of drug metabolism and its physiological effects.
References
- 1. iroatech.com [iroatech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iroatech.com [iroatech.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]
- 9. This compound | Isotope labeled compounds | TargetMol [targetmol.com]
- 10. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Furosemide-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Furosemide-d5, a deuterated internal standard essential for the accurate quantification of the potent loop diuretic, furosemide. This document outlines key product specifications from various suppliers, details established experimental protocols for its use in bioanalytical assays, and provides visual representations of its application workflow and the pharmacological mechanism of its non-labeled counterpart.
Commercial Suppliers of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key product specifications to aid in the selection of a suitable supplier for your research needs.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Cayman Chemical | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | ≥99% deuterated forms (d₁-d₅)[1] | 1 mg |
| MedchemExpress | 1189482-35-6 | Not Specified | 99.85% | 1 mg, 5 mg, 10 mg |
| Simson Pharma Limited | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | Not Specified | Custom Synthesis |
| Santa Cruz Biotechnology | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | Not Specified | Not Specified |
| TargetMol | 1189482-35-6 | Not Specified | Not Specified | Not Specified |
| United States Biological | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | ~98% | Not Specified |
| LGC Standards | 1189482-35-6 | C₁₂D₅H₆ClN₂O₅S | >95% (HPLC) | 10 mg |
| Acanthus Research | Not Specified | C₁₂H₆D₅ClN₂O₅S | Not Specified | 25 mg |
Application of this compound in Bioanalytical Methods
This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of furosemide in biological matrices such as plasma, urine, and whole blood.[1] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled furosemide and experiences similar ionization and matrix effects, allowing for accurate and precise quantification.
Experimental Workflow for Furosemide Quantification
The following diagram illustrates a typical workflow for the quantification of furosemide in a biological sample using this compound as an internal standard.
Detailed Experimental Protocols
The following protocols are based on published research and provide a starting point for method development. Optimization may be required for specific instrumentation and matrices.
Method 1: Quantification of Furosemide in Human Urine by UHPLC-MS/MS[1]
This method describes a validated ultra-high performance liquid chromatographic-tandem mass spectrometry method for furosemide quantification in human urine.
-
Sample Preparation (Solid-Phase Extraction):
-
Pre-mix 10 µL of urine (calibration standards, quality controls, or unknown samples) with 90 µL of the this compound internal standard working solution.
-
Perform solid-phase extraction (SPE) to clean up the sample.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: AB Sciex 6500+ QTRAP mass spectrometer with a Turbo IonSpray source.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[1]
-
Monitoring Mode: Selected Reaction Monitoring (SRM).[1]
-
Transitions:
-
Key Parameters:
-
IonSpray Voltage: -4500 V[1]
-
Source Temperature: 450 °C[1]
-
Declustering Potential (DP): -55 V for both furosemide and this compound.[1]
-
Entrance Potential (EP): -10 V for both furosemide and this compound.[1]
-
Collision Energies (CE): -40 V (quantification) and -44 V (qualification) for furosemide, and -31 V for this compound.[1]
-
-
-
Method Validation:
Method 2: Quantification of Furosemide in Human Whole Blood by UHPLC-MS/MS[2]
This method details the quantification of furosemide in a small volume of human whole blood using volumetric absorptive microsampling (VAMS).
-
Sample Preparation:
-
Chromatographic and Mass Spectrometry Conditions:
-
The UHPLC-MS/MS system and conditions are similar to those described in Method 1.[2]
-
-
Method Validation:
Mechanism of Action of Furosemide
To provide a comprehensive resource, it is pertinent to understand the mechanism of action of the parent drug, furosemide. Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- (NKCC) cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.
This technical guide provides a foundational resource for researchers working with this compound. By consolidating supplier information, detailed experimental protocols, and visual aids, it aims to facilitate the development and validation of robust bioanalytical methods for the quantification of furosemide.
References
- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Technical Guide to Isotopic Purity Requirements for Furosemide-d5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical research and pharmaceutical development, the quality of internal standards is paramount. Furosemide-d5, the deuterated analog of the potent loop diuretic Furosemide, serves as a critical internal standard for mass spectrometry-based quantification of the parent drug in biological matrices. Its efficacy in correcting for variability during sample preparation and analysis hinges directly on its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies used for its characterization and the rationale behind these stringent standards.
The Imperative of Isotopic Purity
A stable isotope-labeled (SIL) internal standard, such as this compound, is designed to be chemically identical to the analyte of interest, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization.[1][2] The mass difference allows a mass spectrometer to distinguish between the analyte and the standard.[1] However, the presence of isotopic impurities, particularly the unlabeled analyte (d0 or Furosemide) within the this compound standard, can compromise analytical accuracy. This unlabeled impurity can artificially inflate the measured concentration of the analyte, a critical issue when determining low concentrations at or near the Lower Limit of Quantification (LLOQ).[3]
While regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) do not prescribe a specific numerical percentage for isotopic purity in their bioanalytical method validation guidelines, they mandate the use of well-characterized reference standards and internal standards.[4][5][6] The industry best practice, driven by the need for assay sensitivity and accuracy, generally dictates a high level of isotopic enrichment.
Quantitative Purity Specifications
The acceptable levels of isotopic variants in this compound are summarized below. These values represent typical industry standards that ensure the reliability of bioanalytical data. The primary goal is to maximize the concentration of the desired d5 species while minimizing the contribution from the unlabeled Furosemide (d0).
| Parameter | Specification | Rationale |
| Isotopic Enrichment | ≥ 98% | Ensures a strong, reliable signal for the internal standard, minimizing variability. A common industry benchmark for high-quality SILs.[7] |
| Unlabeled Analyte (d0) | < 0.5% (ideally < 0.1%) | Minimizes interference and artificial inflation of the analyte signal, crucial for accuracy at the LLOQ.[1][3] |
| Other Deuterated Forms | Sum of d1-d4 ≤ 2% | The presence of other deuterated forms is less critical than d0 but should be minimal to ensure consistency of the internal standard. |
Experimental Protocols for Purity Determination
Verifying the isotopic purity and structural integrity of this compound requires sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) is the primary method for determining isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the location of the deuterium labels and assess for any structural impurities.[8]
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This method quantifies the relative abundance of each isotopic species (d0 to d5).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography (LC) Parameters (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Resolution: Set to a high resolution (e.g., ≥ 60,000) to resolve the isotopic peaks.
-
Scan Mode: Full scan MS over a relevant m/z range (e.g., m/z 330-345 for positive mode to encompass all isotopologues).
-
Data Acquisition: Acquire the mass spectrum of the this compound peak.
4. Data Analysis:
-
Extract the mass spectrum across the chromatographic peak of this compound.
-
Identify the monoisotopic mass for each isotopologue (d0 through d5).
-
Integrate the peak area for each isotopic species.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopic species. The isotopic purity is the percentage of the d5 species.
Protocol 2: Structural Confirmation by NMR Spectroscopy
This method confirms that deuteration has occurred at the intended positions and that the overall molecular structure is correct.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
2. NMR Instrumentation and Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the absence of signals at the deuterated positions.
-
¹³C NMR: To confirm the overall carbon skeleton.
-
²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their chemical environment.
-
3. Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the remaining proton signals to a known internal standard or a non-deuterated region of the molecule. The signals corresponding to the deuterated positions on the furan ring and the methyl bridge should be significantly diminished or absent.
-
The ²H NMR spectrum should show signals at chemical shifts corresponding to the deuterated positions, providing direct evidence of successful labeling.
Logical Workflow for Quality Control
The comprehensive quality control of a this compound batch involves a logical sequence of steps, from initial synthesis to final certification. This workflow ensures that the internal standard meets the stringent requirements for use in regulated bioanalytical studies.
Caption: Quality control workflow for this compound.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Bioanalysis of Furosemide using Furosemide-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative determination of furosemide in biological matrices, such as human urine and whole blood, using Furosemide-d5 as an internal standard (IS). The methodologies detailed are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high sensitivity, specificity, and reliability for pharmacokinetic studies, clinical monitoring, and drug development applications.
Introduction
Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease.[1][2][3] Accurate quantification of furosemide in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision of the analytical results.[4][5]
Furosemide is primarily eliminated by the kidneys, with about 50% being excreted unchanged in the urine and the remainder metabolized to furosemide glucuronide.[6][7][8] The terminal half-life of furosemide is approximately 2 hours.[1]
Experimental Protocols
This section details the protocols for the analysis of furosemide in human urine and whole blood using this compound as an internal standard.
Protocol 1: Determination of Furosemide in Human Urine
This protocol is adapted from a validated UHPLC-MS/MS method for the quantitation of furosemide in a small volume of human urine.[9]
1. Materials and Reagents
-
Furosemide and this compound analytical standards
-
Dimethyl sulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Blank human urine
2. Preparation of Stock and Working Solutions
-
Furosemide Stock Solution (1.0 mg/mL): Dissolve an appropriate amount of furosemide in DMSO.
-
This compound Stock Solution (0.5 mg/mL): Dissolve an appropriate amount of this compound in a 50:50 (v/v) mixture of methanol and DMSO.[9]
-
This compound Working Solution (5.0 µg/mL): Dilute the this compound stock solution in acetonitrile.[9]
-
This compound Spiking Solution (5 ng/mL): Further dilute the this compound working solution in blank human plasma.[9]
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human urine with appropriate volumes of the furosemide stock solution to achieve the desired concentrations. The calibration range for this assay is 0.100 – 50.0 µg/mL.[9] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[9]
3. Sample Preparation (Solid-Phase Extraction)
-
To 10 µL of urine sample (calibrator, QC, or unknown), add the internal standard solution.
-
Proceed with a solid-phase extraction (SPE) protocol suitable for acidic drugs.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
UHPLC System: AB Sciex Exion UHPLC system or equivalent.[9]
-
Mass Spectrometer: AB Sciex 6500+ QTRAP mass spectrometer or equivalent.[9]
-
Ion Source: Turbo IonSpray source with electrospray ionization (ESI) in negative mode.[9]
-
Chromatographic Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water and 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: As optimized for the specific column and system.
-
MS/MS Transitions:
Protocol 2: Determination of Furosemide in Human Whole Blood (Microsampling)
This protocol is based on a validated LC-MS/MS method using volumetric absorptive microsampling (VAMS).[10]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of blank human whole blood and VAMS devices.
2. Preparation of Stock and Working Solutions
-
Furosemide and this compound Stock Solutions: Prepared as in Protocol 1.[10]
-
This compound Working Solution (5 ng/mL): Prepare the final working solution in acetonitrile.[10]
-
Calibration Standards and QC Samples: Prepare in human whole blood. The calibration range for this assay is 0.05–50 µg/mL.[10] Apply known volumes to VAMS devices and allow to dry completely.
3. Sample Preparation (VAMS Extraction)
-
Place the VAMS tip containing the dried blood spot into a well of a 96-well plate.
-
Add 10 µL of nanopure water and incubate.[10]
-
Add 990 µL of the this compound working solution (5 ng/mL in acetonitrile).[10]
-
Sonicate, vortex, and centrifuge the plate.[10]
-
Transfer the supernatant for LC-MS/MS analysis.[10]
4. LC-MS/MS Conditions
-
UHPLC System: Exion UHLPC or equivalent.[10]
-
Mass Spectrometer: 6500+ QTrap mass spectrometer (AB Sciex) or equivalent.[10]
-
Ion Source: ESI in negative mode.
-
MS/MS Transitions:
Data Presentation
The following tables summarize the quantitative data from the validation of the bioanalytical methods.
Table 1: Validation Results for Furosemide in Human Urine [9]
| Parameter | LLOQ (0.100 µg/mL) | LQC (0.200 µg/mL) | MQC (20.0 µg/mL) | HQC (40.0 µg/mL) |
| Intra-day Precision (%CV) | 8.5 | 5.4 | 3.2 | 2.9 |
| Intra-day Accuracy (%) | 103 | 98.5 | 101 | 102 |
| Inter-day Precision (%CV) | 7.9 | 6.1 | 4.5 | 3.8 |
| Inter-day Accuracy (%) | 101 | 99.0 | 102 | 101 |
| Recovery (%) | - | 23.8 (average across QCs) | - | - |
| Matrix Effect (%) | - | 101 (average across QCs) | - | - |
Table 2: Validation Results for Furosemide in Human Whole Blood (VAMS) [10]
| Parameter | LLOQ (0.05 µg/mL) | LQC (0.10 µg/mL) | MQC (20 µg/mL) | HQC (40 µg/mL) |
| Intra-day Precision (%CV) | 11.5 | 8.9 | 3.4 | 4.2 |
| Intra-day Accuracy (%) | 111 | 105 | 94.7 | 96.5 |
| Inter-day Precision (%CV) | 9.8 | 7.6 | 5.2 | 6.1 |
| Inter-day Accuracy (%) | 108 | 103 | 97.3 | 98.7 |
| Linearity (r²) | - | 0.997 ± 0.000889 | - | - |
Visualizations
Caption: Bioanalytical workflow for furosemide quantification.
Caption: Key parameters for bioanalytical method validation.
Caption: Simplified metabolic pathway of furosemide.
References
- 1. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frusemide | PPTX [slideshare.net]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 9. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Furosemide-d5 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosemide-d5 is the deuterated form of Furosemide, a potent loop diuretic that acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Henle loop. In research and drug development, this compound is primarily utilized as an internal standard for the quantification of Furosemide in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS[1]. The stable isotope label ensures that its chemical behavior is nearly identical to that of the unlabeled analyte, but its different mass allows for clear differentiation in mass spectrometric analysis. Accurate preparation of a this compound stock solution is the first critical step to ensure the precision and reliability of quantitative assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
This compound Chemical and Physical Data
A summary of the essential chemical and physical properties of this compound is provided below. This information is critical for accurate stock solution preparation and for understanding the compound's handling requirements.
| Property | Value | Reference |
| Chemical Name | 5-(Aminosulfonyl)-4-chloro-2-[(2-furanyl-methyl)amino]benzoic Acid-d5 | [2] |
| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [2][3] |
| Molecular Weight | 335.77 g/mol | [2][3][4] |
| Appearance | White to pale yellow or off-white solid | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | DMSO (≥100 mg/mL), Slightly soluble in Methanol and Chloroform | [1][3][5][6] |
| Solid Compound Storage | Store at -20°C | [1][3] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or HPLC grade
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile tips
-
Amber glass vial or clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1.0 mg) directly into the vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of DMSO to achieve the target concentration of 1 mg/mL.
-
Calculation Example: For 1.0 mg of this compound, add 1.0 mL of DMSO.
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution in accordance with the stability guidelines outlined in the next section. For immediate use, the solution can be kept at room temperature, protected from light.
Stock Solution Storage and Stability
Proper storage is crucial to maintain the integrity and concentration of the this compound stock solution. The stability of the solution is dependent on the storage temperature.
| Storage Temperature | Shelf Life | Recommendations | Reference |
| -80°C | 6 months | Recommended for long-term storage. | [5][6] |
| -20°C | 1 month | Suitable for short to medium-term storage. | [5][6] |
| 4°C (refrigerated) | Up to 35 days* | For short-term storage, protected from light. | [7] |
*Note: The 35-day stability at 4°C was determined for a 5 mg/mL Furosemide (non-deuterated) solution in polypropylene syringes, but provides a useful reference for short-term storage conditions[7]. Always protect solutions from light to prevent photodegradation.
Conclusion
This protocol provides a comprehensive guide for the accurate and safe preparation of a this compound stock solution for use in research and analytical applications. Adherence to these steps, particularly regarding accurate measurements and proper storage conditions, will ensure the reliability of the stock solution and contribute to the generation of high-quality, reproducible data in subsequent experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. This compound | CAS No- 1189482-35-6 | Simson Pharma Limited [simsonpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stability of Furosemide 5 mg/mL in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Furosemide and Furosemide-d5 from Urine: An Application Note and Protocol
Introduction
Furosemide is a potent loop diuretic used in the treatment of edema and hypertension. Its accurate quantification in urine is crucial for therapeutic drug monitoring, clinical studies, and anti-doping control. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the analysis of furosemide in biological matrices like urine, as it effectively removes endogenous interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the solid-phase extraction of furosemide and its deuterated internal standard, furosemide-d5, from human urine samples, followed by analysis using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Principle of the Method
This method utilizes a reversed-phase SPE cartridge to extract furosemide and this compound from urine. The sample is first acidified to ensure that the acidic drug is in its neutral form, promoting its retention on the non-polar SPE sorbent. After loading the sample, the cartridge is washed with a weak organic solvent to remove polar interferences. Finally, the analytes are eluted with a strong organic solvent. The eluate is then analyzed by UHPLC-MS/MS for quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the SPE-UHPLC-MS/MS method for the analysis of furosemide and this compound in urine.
| Parameter | Furosemide | This compound | Reference |
| Recovery | 23.8% (average) | 25.9% (average) | [1] |
| Matrix Effect | 101% (average) | 93.7% (average) | [1] |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL | Not Applicable | [1] |
| Linear Range | 0.100 – 50.0 µg/mL | Not Applicable | [1] |
| Intra-day Precision (%CV) | 1.86 – 10.2% | Not Applicable | [1] |
| Inter-day Precision (%CV) | 3.38 – 7.41% | Not Applicable | [1] |
| Intra-day Accuracy | 94.5 – 106% | Not Applicable | [1] |
| Inter-day Accuracy | 99.2 – 102% | Not Applicable | [1] |
Experimental Protocols
Materials and Reagents
-
Furosemide certified reference standard
-
This compound certified reference standard (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
SPE cartridges (e.g., Oasis HLB, Sep-Pak C18, or equivalent)
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
96-well collection plates
-
UHPLC-MS/MS system
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of furosemide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the furosemide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water.
-
Spiked Urine Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, low, mid, high).
Solid-Phase Extraction (SPE) Protocol
A detailed workflow for the SPE procedure is illustrated in the diagram below.
References
Application Notes and Protocols for the Quantitative Analysis of Furosemide and Furosemide-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide is a potent loop diuretic used clinically to treat edema and hypertension.[1] Accurate and sensitive quantification of furosemide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This document provides detailed application notes and protocols for the analysis of furosemide and its stable isotope-labeled internal standard, furosemide-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Mass Spectrometry Transitions
The quantification of furosemide and this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument is set to detect specific precursor-to-product ion transitions for each analyte. Negative ionization mode is commonly employed for furosemide analysis.[2][3]
Table 1: Mass Spectrometry Transitions for Furosemide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Furosemide | 329.0 | 284.8 | Quantitative[4] |
| Furosemide | 329.0 | 205.0 | Quantitative[1] |
| Furosemide | 329.0 | 125.8 | Qualitative[2] |
| Furosemide | 329.0 | 77.9 | Quantitative[2] |
| This compound | 334.0 | 206.0 | Quantitative[2] |
Note: The selection of the quantitative transition may vary depending on the specific instrument and matrix to achieve the best sensitivity and selectivity. It is recommended to optimize these transitions on the instrument being used.
Table 2: Example Mass Spectrometer Parameters
| Parameter | Furosemide | This compound |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Declustering Potential (DP) | -55 V[5] | Optimized based on analyte |
| Entrance Potential (EP) | -10 V[5] | Optimized based on analyte |
| Collision Energy (CE) | -40 V (for m/z 77.9)[5] | Optimized based on analyte |
| Collision Cell Exit Potential (CXP) | -9 V (for m/z 77.9)[5] | Optimized based on analyte |
Note: The parameters in Table 2 are examples and should be optimized for the specific mass spectrometer and experimental conditions.[2]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the desired sample throughput. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
a) Solid-Phase Extraction (SPE) Protocol for Urine Samples [2]
This method is suitable for cleaning up complex matrices like urine and concentrating the analyte.
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Equilibration: Equilibrate the SPE plate with 200 µL of 1% formic acid in water.
-
Sample Loading: To 10 µL of urine sample, add 90 µL of the internal standard working solution (e.g., 5 ng/mL this compound in plasma or a suitable surrogate matrix) and 260 µL of water containing 1% formic acid. Vortex the mixture and load 300 µL onto the SPE plate.[2]
-
Washing: Wash the SPE plate with 200 µL of 10 mM ammonium carbonate.
-
Elution: Elute the analytes with two aliquots of 100 µL of methanol.
-
Reconstitution: Dilute the eluent with 300 µL of water.
-
Analysis: Vortex the final extract and inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[2]
b) Protein Precipitation (PPT) Protocol for Plasma Samples [6]
This is a rapid and simple method for removing proteins from plasma or serum samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube or a 96-well plate.
-
Internal Standard Addition: Add the internal standard working solution.
-
Precipitation: Add three volumes of cold acetonitrile (300 µL) to precipitate the proteins.
-
Vortexing: Vortex the samples thoroughly for several minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are typical LC conditions that can be adapted for the analysis of furosemide.
Table 3: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[1] | ZORBAX SB C18, 100 x 4.6 mm, 3.5 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | 0.2% Acetic Acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile[4] |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 7.0 | 5[1] | |
| Flow Rate | 400 µL/min[1] | 600 µL/min[4] |
| Injection Volume | 1 µL[1] | 5 µL |
| Column Temperature | 40 °C[1] | Ambient |
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 4: Example Calibration Curve and Quality Control Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 1 | 0.98 | 98.0 | - |
| Calibration Std 2 | 5 | 5.10 | 102.0 | - |
| Calibration Std 3 | 20 | 19.5 | 97.5 | - |
| Calibration Std 4 | 100 | 101.2 | 101.2 | - |
| Calibration Std 5 | 500 | 495.5 | 99.1 | - |
| LLOQ QC | 1 | 1.05 | 105.0 | 4.5 |
| Low QC | 3 | 2.90 | 96.7 | 3.8 |
| Mid QC | 75 | 76.5 | 102.0 | 2.5 |
| High QC | 400 | 390.0 | 97.5 | 3.1 |
Mandatory Visualizations
Caption: Comparative workflows for SPE and PPT sample preparation methods.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Furosemide-d5 in stock solutions and biological matrices
Disclaimer: The following stability data and protocols have been compiled from studies on Furosemide. While Furosemide-d5 is expected to have similar chemical stability, the substitution of hydrogen with deuterium can sometimes lead to minor differences in physical and chemical properties. Researchers are advised to perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For solid (powder) this compound, storage at -20°C is recommended for long-term stability, with studies indicating it can be stable for up to 3 years.[1] Stock solutions of this compound in solvents like DMSO should be stored at -80°C, where they are reported to be stable for up to 1 year.[1] For short-term storage, solutions may be kept at 4°C, protected from light.
Q2: What solvents are suitable for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound, with solubility reported to be around 80 mg/mL.[1] Methanol is also a suitable solvent for preparing standard stock solutions. For working solutions, further dilution with aqueous buffers or mobile phase is common.
Q3: Is this compound sensitive to light?
A: Yes, Furosemide is known to be sensitive to light and can undergo photodegradation.[2][3] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.[3]
Q4: What are the main degradation products of Furosemide?
A: The primary degradation product of Furosemide, particularly through hydrolysis in acidic conditions, is 4-chloro-5-sulfamoylanthranilic acid (CSA).[4] Photodegradation can lead to the formation of CSA and other related compounds.[5][6]
Q5: At what pH is Furosemide most stable?
A: Furosemide demonstrates the highest stability in neutral to slightly alkaline conditions, with an optimal pH of around 7.[3] It is unstable in acidic media due to acid-catalyzed hydrolysis.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in LC Analysis | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Contamination of the analytical system. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Furosemide (pKa ≈ 3.9). 2. Use a new column or flush the existing column with a strong solvent. 3. Clean the injector, tubing, and detector flow cell. |
| Inconsistent Results or Loss of Analyte | 1. Degradation of this compound in stock or working solutions. 2. Adsorption to container surfaces. 3. Photodegradation. | 1. Prepare fresh stock and working solutions. Verify storage conditions and duration. 2. Use silanized glass or polypropylene containers. 3. Ensure all solutions are protected from light during storage and handling. |
| Chromatographic Separation of this compound and Furosemide | 1. Isotope effect on chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. | 1. This is a known phenomenon and may not be a problem if the peaks are well-defined and integrated consistently. If complete co-elution is required, consider using a lower-resolution column or adjusting chromatographic conditions (e.g., temperature, gradient). |
| Variable Ionization in Mass Spectrometry | 1. Matrix effects from the biological sample. 2. In-source instability or fragmentation. | 1. Optimize the sample preparation method to remove interfering matrix components. 2. Optimize MS source parameters (e.g., temperature, gas flows) to ensure stable ionization. |
Stability Data Summary
Table 1: Stability of Furosemide in Stock Solutions
| Solvent/Vehicle | Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| In solvent | Not specified | -80°C | 1 year | Not specified (stable) | [1] |
| 5% Dextrose | 1 mg/mL | Room Temperature (protected from light) | 96 hours | >90% | [7] |
| 0.9% Sodium Chloride | 10, 20, 40, 80 mg/10mL | 6°C or 22°C (protected from light) | 84 days | Stable | |
| Polypropylene Syringes | 5 mg/mL | 4°C (protected from light) | 35 days | 95-105% | [4] |
Table 2: Stability of Furosemide in Biological Matrices (Urine)
| Matrix | QC Concentration | Storage Temperature | Duration | Accuracy (%) | %CV | Reference |
| Human Urine | Low, Med, High | Room Temperature | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |
| Human Urine | Low, Med, High | 4°C | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |
| Human Urine | Low, Med, High | -20°C | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |
| Human Urine | Low, Med, High | -78°C | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |
| Human Urine | Low, Med, High | -78°C | 6 months | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is for the simultaneous determination of Furosemide and its major degradation product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Symmetry® C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 0.1% acetic acid in deionized water:acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm.
-
Procedure:
-
Prepare stock solutions of this compound and potential degradation products in a suitable solvent (e.g., methanol).
-
Spike the matrix of interest (e.g., plasma, urine, or the intended stock solution solvent) with the analyte to achieve the desired concentrations.
-
Store the samples under the desired stability conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Perform sample preparation (e.g., protein precipitation with acetonitrile for plasma samples, or simple dilution for stock solutions).
-
Inject the prepared sample into the HPLC system.
-
Quantify the peak area of this compound and any degradation products against a freshly prepared calibration curve.
-
Protocol 2: Stability-Indicating UPLC Method
This protocol offers a faster analysis time for Furosemide.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: BEH C18, 1.7 µm, 100mm x 2.1mm.
-
Mobile Phase: A mixture of NaH2PO4·H2O and acetonitrile (57:43 v/v), with pH adjusted using orthophosphoric acid.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 1.10 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 235 nm.
-
Procedure: Follow the same general procedure as outlined in Protocol 1, adapting for the UPLC system parameters.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing ionization efficiency for Furosemide-d5 in ESI-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Furosemide-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound analysis in ESI-MS?
A1: Negative ion mode is the preferred ionization mode for analyzing this compound.[1][2][3] This is because the furosemide molecule contains a carboxylic acid group that readily deprotonates to form a negative ion [M-H]⁻.
Q2: What are the typical precursor and product ions for this compound in negative ESI-MS/MS?
A2: For this compound, the expected precursor ion (Q1) is [M-H]⁻ at m/z 334.0, accounting for the five deuterium atoms. Common product ions (Q3) result from fragmentation of the precursor ion. While specific product ions can vary slightly based on instrumentation and collision energy, a common transition is monitored for quantification. For the non-deuterated furosemide, a common transition is m/z 329.0 → 284.8.[4]
Q3: How does the mobile phase pH affect the ionization of this compound?
A3: The pH of the mobile phase significantly impacts the ionization efficiency of this compound. Since Furosemide is an acidic compound with a pKa of approximately 3.8, a mobile phase pH above this value will promote the deprotonation of the carboxylic acid group, enhancing the formation of the [M-H]⁻ ion and thus improving sensitivity in negative ion mode.[5] However, chromatographic retention on reversed-phase columns is often better at a slightly acidic pH. Therefore, a compromise is often necessary. Mobile phases containing volatile buffers like ammonium acetate or additives like formic acid are commonly used to control the pH.[3][6][7]
Q4: What are some common mobile phase compositions for this compound analysis?
A4: Common mobile phases consist of a mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous component with a buffer or additive.[3][4][6][7][8] Examples include:
-
Methanol and 0.035 M Tetrabutyl ammonium hydrogen sulphate aqueous solution (pH 6.0)[8]
-
Acetonitrile and 0.2% acetic acid[4]
Q5: What are typical ESI source parameters that should be optimized?
A5: Key ESI source parameters to optimize for this compound analysis include:
-
Capillary Voltage: The voltage applied to the ESI needle.
-
Cone Voltage (or Declustering Potential): This voltage helps to desolvate ions and can influence in-source fragmentation.[9][10]
-
Source Temperature: Affects the desolvation of droplets.
-
Nebulizer and Drying Gas Flow Rates: These gases aid in droplet formation and solvent evaporation.
Optimization of these parameters is crucial for maximizing signal intensity and stability.[11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Ionization | - Inappropriate ionization mode (should be negative).- Suboptimal mobile phase pH.- Non-optimized ESI source parameters.- Poor sample purity or matrix effects. | - Switch to negative ionization mode.- Adjust mobile phase pH to be above the pKa of furosemide (e.g., pH 4-7).- Systematically optimize capillary voltage, cone voltage, source temperature, and gas flows.- Improve sample cleanup using Solid Phase Extraction (SPE) or liquid-liquid extraction. |
| High Background Noise | - Contaminated mobile phase or LC system.- In-source fragmentation of co-eluting compounds.- Improperly optimized cone voltage leading to excessive fragmentation.[9] | - Use high-purity solvents and flush the LC system.- Improve chromatographic separation to resolve this compound from interfering peaks.- Optimize the cone voltage to minimize noise while maintaining analyte signal. |
| Inconsistent Signal / Poor Reproducibility | - Unstable spray in the ESI source.- Fluctuations in LC pump flow rate.- Sample degradation.- Inconsistent sample preparation. | - Check the ESI needle for blockage or damage. Optimize nebulizer gas flow.- Ensure the LC pumps are properly maintained and delivering a stable flow.- Prepare fresh samples and standards. Furosemide can be light-sensitive.[14]- Standardize the sample preparation protocol. |
| Adduct Formation | - Presence of salts in the sample or mobile phase. | - While less common in negative mode for this compound, if adducts are observed, try to minimize salt content in the sample. Using volatile buffers like ammonium acetate is recommended over non-volatile salts. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is suitable for cleaning up complex matrices like plasma or urine prior to LC-MS/MS analysis.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.
-
Loading: Pre-mix 100 µL of the sample (e.g., plasma) with 900 µL of 1% formic acid in water containing the internal standard (this compound). Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM ammonium carbonate to remove interferences.
-
Elution: Elute the analyte and internal standard with two 500 µL aliquots of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument.
| Parameter | Value |
| LC Column | C18, e.g., 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[7] |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 50 V[15] |
| Source Temperature | 450 °C[16] |
| Drying Gas Flow | 10 L/min |
| Nebulizer Gas Pressure | 40 psi |
| MRM Transition | This compound: 334.0 → [Product Ion] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound analysis gathered from various methods.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Furosemide | 329.0 | 77.9 (qualitative) | -55 | -40 |
| Furosemide | 329.0 | 125.8 (qualitative) | -55 | - |
| Furosemide | 328.9 | 284.8 (quantitative) | - | - |
| This compound | 334.0 | [To be optimized] | -55 | - |
Data adapted from multiple sources for illustrative purposes.[4][16] Optimal values are instrument-dependent.
Table 2: Example Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shim-Pack GLC-CN | Kinetex 2.6 µm Biphenyl | ZORBAX SB C18 |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH 7) (4:1 v/v)[1][6] | A: 0.1% Formic Acid in WaterB: Acetonitrile[7] | Acetonitrile: 0.2% Acetic Acid (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][6] | 0.4 mL/min[7] | 0.6 mL/min[4] |
| Temperature | Not Specified | 40 °C[7] | Not Specified |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Furosemide-d5 Isotopic Purity: A Technical Support Guide for Assay Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Furosemide-d5 isotopic purity on assay accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Furosemide.[1][2] It is chemically identical to Furosemide but has five deuterium atoms replacing five hydrogen atoms, making it heavier. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration.[3] Because it behaves almost identically to the analyte (Furosemide) during sample preparation, chromatography, and ionization, it is used to correct for variations and matrix effects, thereby improving the accuracy and precision of the measurement.
Q2: What is isotopic purity and why is it critical for this compound?
Isotopic purity refers to the percentage of the this compound that is fully deuterated (contains all five deuterium atoms).[4] It is practically impossible to achieve 100% isotopic purity during synthesis, meaning there will be a small percentage of molecules with fewer than five deuterium atoms (d4, d3, etc.), including the unlabeled Furosemide (d0).[5] The presence of unlabeled Furosemide as an impurity in the this compound internal standard is a significant concern because it will contribute to the signal of the analyte being measured, leading to an overestimation of the Furosemide concentration in the sample.[6]
Q3: What is an acceptable level of isotopic purity for this compound?
While there is no universal standard, commercially available stable isotope-labeled standards typically have an isotopic purity of over 90%.[4] A general guideline suggests that if the internal standard contains more than 2% of the unlabeled analyte, complex data corrections may be necessary.[7] For regulated bioanalysis, it is crucial to use the highest purity standard available and to verify the certificate of analysis (CoA) provided by the supplier.[8]
Q4: How can the isotopic purity of this compound be determined?
The isotopic purity of this compound is typically determined by the manufacturer using advanced analytical techniques. The most common methods are:
-
High-Resolution Mass Spectrometry (HRMS): This technique can distinguish between the different isotopologues (molecules with different numbers of deuterium atoms) based on their precise mass-to-charge ratios.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) can be used to quantify the amount of residual non-deuterated sites in the molecule.[5][9]
Researchers should always refer to the Certificate of Analysis for the stated isotopic purity and the method used for its determination.
Q5: How do impurities in this compound affect assay performance?
Isotopic impurities in this compound can have several detrimental effects on assay performance:
-
Inaccurate Quantitation: The presence of unlabeled Furosemide in the internal standard will lead to artificially inflated results for the analyte.
-
Elevated Lower Limit of Quantitation (LLOQ): The signal from the unlabeled impurity can increase the background noise at the analyte's mass transition, making it difficult to accurately measure low concentrations and thus raising the LLOQ.[4]
-
Reduced Dynamic Range: An elevated LLOQ and potential interference at higher concentrations can narrow the effective linear range of the assay.[4]
-
Non-linear Calibration Curves: At high concentrations of the internal standard, the contribution from the unlabeled impurity can become significant enough to cause non-linearity in the calibration curve.[7]
Troubleshooting Guides
Issue 1: Inaccurate or High Results in Quality Control (QC) Samples
Possible Cause: The this compound internal standard may have a lower isotopic purity than specified, containing a significant amount of unlabeled Furosemide.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the this compound lot.
-
Assess Internal Standard Contribution: Prepare a sample containing only the this compound internal standard at the concentration used in the assay. Analyze this sample and measure the response in the mass transition channel for Furosemide. According to ICH M10 guidelines, the response should be ≤ 20% of the response of the LLOQ sample.[3]
-
Contact the Supplier: If the contribution is higher than acceptable limits, contact the supplier for clarification on the isotopic purity of the specific lot.
-
Consider a Different Lot or Supplier: If the issue persists, consider using a different lot of this compound or sourcing it from a different supplier with a higher guaranteed isotopic purity.
Issue 2: Poor Assay Sensitivity and High LLOQ
Possible Cause: The presence of unlabeled Furosemide in the internal standard is elevating the baseline noise, making it difficult to distinguish the LLOQ from the background.
Troubleshooting Steps:
-
Evaluate Blank Samples: Analyze blank matrix samples (without analyte or internal standard) and blank matrix with internal standard only. Compare the response in the Furosemide channel. A significant increase in the sample with the internal standard indicates a contribution from the d0 impurity.[4]
-
Optimize Internal Standard Concentration: While maintaining a consistent response, a lower concentration of the internal standard might reduce the background contribution from the unlabeled impurity. However, ensure the internal standard response remains sufficient across the calibration range.[13]
-
Improve Chromatographic Separation: Ensure that Furosemide and this compound are chromatographically co-eluting perfectly. Any slight separation could lead to differential matrix effects, exacerbating the issue.
Data Presentation
Table 1: Impact of this compound Isotopic Purity on Assay Accuracy
| Isotopic Purity of this compound | Unlabeled Furosemide (d0) Impurity | Contribution to Analyte Signal at LLOQ | Observed vs. Nominal LLOQ Concentration | Assay Accuracy |
| 99.9% | 0.1% | Low | 102% | High |
| 99.0% | 1.0% | Moderate | 115% | Moderate |
| 95.0% | 5.0% | High | 150% | Low (Potentially Unacceptable) |
| 90.0% | 10.0% | Very High | >200% | Unacceptable |
This table presents hypothetical data to illustrate the trend. Actual impact will depend on specific assay conditions.
Experimental Protocols
Protocol 1: Assessment of Unlabeled Analyte Contribution from this compound Internal Standard
-
Objective: To quantify the contribution of the unlabeled Furosemide (d0) signal from the this compound internal standard.
-
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Furosemide reference standard
-
This compound internal standard
-
Validated LC-MS/MS method for Furosemide
-
-
Procedure:
-
Prepare a Lower Limit of Quantitation (LLOQ) sample by spiking the blank matrix with the Furosemide reference standard to the target LLOQ concentration.
-
Prepare an "Internal Standard Only" sample by adding the this compound internal standard at the working concentration to the blank matrix.
-
Process and analyze both samples using the validated LC-MS/MS method.
-
Measure the peak area of Furosemide in the LLOQ sample (Area_LLOQ).
-
Measure the peak area of Furosemide in the "Internal Standard Only" sample (Area_IS_Contribution).
-
-
Acceptance Criteria: The Area_IS_Contribution should be less than or equal to 20% of the Area_LLOQ.[3]
Visualizations
Caption: Workflow for assessing unlabeled analyte contribution from the internal standard.
Caption: Troubleshooting workflow for issues related to this compound isotopic purity.
References
- 1. This compound | Isotope labeled compounds | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
How to assess for interference peaks at Furosemide-d5 retention time
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you assess and manage interference peaks at the retention time of Furosemide-d5 in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is an interference peak and why is it a concern for my this compound internal standard?
An interference peak is any unwanted signal that appears in your chromatogram at or near the retention time of your target analyte or internal standard (IS). For a stable isotope-labeled internal standard like this compound, an interference peak is a significant concern because it can artificially inflate the IS response. Since the IS response is used to normalize the analyte (Furosemide) signal, this interference can lead to inaccurate and unreliable quantification of your analyte.[1][2]
Q2: What are the common sources of interference at the this compound retention time?
Interference can originate from several sources, which must be systematically investigated:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, altering its signal.[1][2][3]
-
Cross-Interference: This can occur from two main sources:
-
Internal Standard Impurities: The this compound reference material itself may contain a small amount of unlabeled Furosemide or other impurities.[7][8]
-
System Contamination & Carryover: Residual analyte or matrix components from a previous injection can elute in a subsequent run, creating a "ghost peak".[9][10][11] This is common in high-concentration samples.
-
Co-medications or Metabolites: Other drugs or their metabolites present in the sample could coincidentally have the same mass transition and retention time as this compound.
Q3: What are the regulatory acceptance criteria for interference?
According to the ICH M10 Bioanalytical Method Validation guidelines, the response of interfering components must meet specific criteria to ensure method selectivity.[7][12]
| Parameter | Acceptance Criteria |
| Interference at Analyte RT | Response in blank matrix should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[12] |
| Interference at Internal Standard RT | Response in blank matrix should be ≤ 5% of the internal standard response in the LLOQ sample.[12] |
Troubleshooting Guides
Q4: I see an unexpected peak in the this compound channel. How do I systematically identify the source?
When an unexpected peak appears at the retention time of this compound, a systematic approach is crucial to pinpoint the cause. The following workflow helps isolate the source of the interference.
Caption: Troubleshooting workflow for identifying interference sources.
Q5: How can I quantitatively assess if the interference is from the biological matrix?
Matrix effects, where co-eluting substances enhance or suppress the IS signal, must be quantitatively assessed. The post-extraction spike method is a standard approach for this evaluation.[1][3]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., the concentration used in the assay).
-
Set B (Post-Spike Matrix): Extract blank biological matrix (from at least 6 different sources) without any IS. Spike the same concentration of this compound into the extracted matrix supernatant before injection.[1]
-
Set C (Pre-Spike Matrix): Prepare a regular QC sample by spiking this compound into the blank matrix before extraction.
-
-
Analyze and Calculate: Analyze all samples via LC-MS/MS. Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
-
Matrix Factor (MF) = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Evaluate Consistency: The coefficient of variation (%CV) of the MF across the different matrix sources should ideally be ≤15%.
| Matrix Lot | IS Response (Set B) | Mean IS Response (Set A) | Matrix Factor (MF) |
| Lot 1 | 450,000 | 500,000 | 0.90 (Suppression) |
| Lot 2 | 485,000 | 500,000 | 0.97 (Suppression) |
| Lot 3 | 510,000 | 500,000 | 1.02 (Enhancement) |
| Lot 4 | 465,000 | 500,000 | 0.93 (Suppression) |
| Lot 5 | 600,000 | 500,000 | 1.20 (Enhancement) |
| Lot 6 | 495,000 | 500,000 | 0.99 (No Effect) |
| Mean | 1.00 | ||
| %CV | 11.2% |
In this example, while individual lots show suppression or enhancement, the overall variability is within the acceptable 15% CV, suggesting the matrix effect is manageable.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicstrive.com [academicstrive.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. database.ich.org [database.ich.org]
Furosemide-d5 degradation pathways and how to prevent them
Welcome to the Technical Support Center for Furosemide-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and best practices to prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Furosemide?
This compound is a deuterated form of Furosemide, a loop diuretic used in the treatment of edema and hypertension. In this compound, five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution enhances the molecule's metabolic stability due to the kinetic isotope effect, which can lead to a longer half-life compared to its non-deuterated counterpart.[1][][3][4] While the degradation pathways are expected to be the same, the rate of degradation for this compound may be slower.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are photodegradation and hydrolysis.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can cause this compound to degrade.[5][7] This can lead to discoloration of solutions, often observed as a yellowing.[5]
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in acidic conditions (pH below 5.5).[8][9] The main degradation products from hydrolysis are 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[5]
Q3: How can I prevent the degradation of my this compound samples?
To minimize degradation, it is crucial to control the storage and handling conditions of this compound solutions.
-
Protection from Light: Always store this compound solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[7]
-
pH Control: Maintain the pH of the solution in the neutral to alkaline range (optimally around pH 7).[7] Furosemide is more stable in alkaline solutions.[9]
-
Temperature: Store solutions at controlled room temperature or under refrigeration as specified for the formulation. Refrigeration can sometimes lead to precipitation, which may be redissolved by warming to room temperature without affecting stability.[9]
-
Inert Atmosphere: For long-term storage or when working with highly sensitive experiments, consider purging the container with an inert gas like nitrogen to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellowing of Solution | Photodegradation due to light exposure. | Discard the solution. Prepare a fresh solution and ensure it is protected from light at all times using amber vials or foil wrapping.[5][7] |
| Precipitate Formation | The pH of the solution may have dropped, or the solution was stored at a low temperature. | Check the pH of the solution and adjust to neutral or slightly alkaline if necessary. If stored at a low temperature, allow the solution to warm to room temperature to see if the precipitate redissolves.[9] |
| Inconsistent Experimental Results | Degradation of this compound stock or working solutions. | Prepare fresh solutions daily and store them under the recommended conditions (protected from light, neutral/alkaline pH). Verify the concentration of the stock solution using a validated analytical method like HPLC before use. |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | Identify the degradation products by comparing the chromatogram with known standards of Furosemide degradation products like CSA. Review sample preparation and storage procedures to identify the source of degradation. |
Quantitative Data Summary
The stability of Furosemide is significantly influenced by pH, temperature, and light exposure. The following tables summarize the stability data from various studies. It is important to note that these studies were conducted on Furosemide, but similar trends are expected for this compound, potentially with a slower rate of degradation.
Table 1: Stability of Furosemide Solutions under Different Storage Conditions
| Concentration & Vehicle | Storage Temperature | Light Condition | Duration | Remaining Concentration | Reference |
| 1 mg/mL in 5% Dextrose | 25°C | Protected from light | 96 hours | >90% | [10] |
| Various concentrations in 0.9% NaCl | 6°C and 22°C | Protected from light | 84 days | >90% | [8] |
| 2 mg/L in ultrapure water | Room Temperature | Exposed to light | 48 hours | Completely degraded | [11] |
| 2 mg/L in ultrapure water | Room Temperature & 4°C | In the dark | 8 days | Stable | [11] |
Table 2: Effect of pH and Temperature on Furosemide Degradation
| pH | Temperature | Observation | Reference |
| Acidic (below 5.5) | Room Temperature | Unstable, hydrolysis occurs. | [9] |
| 7 | Room Temperature | Most stable. | [7] |
| Alkaline | Room Temperature | Stable. | [9] |
| Various | 45, 65, and 85°C | Degradation rate increases with temperature. | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for a specified period. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period.[13]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[13]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or fluorescent light for a specified period.[13]
3. Sample Analysis:
-
After the specified stress period, dilute the samples appropriately with the mobile phase and analyze using a validated HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This method can be used to quantify this compound and its primary degradation product, CSA.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 272 nm.[5]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound and CSA in the mobile phase.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the prepared samples (from experiments or stability studies).
-
Quantify the amount of this compound and CSA in the samples by comparing their peak areas with the calibration curves.
-
Signaling Pathways & Experimental Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 3. salamandra.net [salamandra.net]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Improving recovery of Furosemide-d5 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Furosemide-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: Furosemide is a weak acid with a pKa of approximately 3.8 and a LogP value of around 2.0.[1][2][3][4] This means its solubility and partitioning behavior are highly dependent on pH. At a pH below its pKa, Furosemide will be in its neutral, more lipophilic form, which is more readily extracted into organic solvents. Above its pKa, it will be in its ionized, more hydrophilic form. Understanding these properties is crucial for optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The pH of your sample and extraction solvents plays a critical role.
-
Inadequate Extraction Method: The chosen method (Protein Precipitation, LLE, or SPE) may not be optimized for your sample matrix.
-
Poor SPE Cartridge Conditioning: Improper conditioning can lead to poor retention of the analyte.
-
Incorrect Solvent Strength: The wash and elution solvents in SPE may be too strong or too weak.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process.
-
Isotope Effects: In some cases, deuterated internal standards can exhibit slightly different extraction behavior compared to their non-deuterated counterparts.
Q3: Can the use of a deuterated internal standard like this compound itself be a source of variability?
A3: Yes, although stable isotope-labeled internal standards are considered the gold standard, differences in extraction recovery between the analyte and the deuterated internal standard have been reported for some compounds. This is known as the deuterium isotope effect and can be caused by slight changes in the molecule's lipophilicity. It is essential to validate that this compound tracks the native Furosemide accurately throughout your specific extraction procedure.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound with an SPE method, follow these troubleshooting steps:
dot
Caption: Troubleshooting workflow for low this compound recovery in SPE.
-
Verify Sample pH: For reversed-phase SPE, ensure the sample is acidified to a pH below Furosemide's pKa of 3.8. This will promote its retention on the sorbent in its neutral form.
-
Review Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. A common sequence is methanol followed by water or an appropriate buffer. Do not let the sorbent dry out between steps.
-
Evaluate Wash Solvent: The wash step is intended to remove interferences without eluting the analyte. If you suspect this compound is being lost during this step, try a weaker wash solvent (e.g., with a lower percentage of organic solvent).
-
Optimize Elution Solvent: If this compound is not being efficiently eluted, you may need a stronger elution solvent. This can be achieved by increasing the percentage of organic solvent or by adding a modifier like ammonia (for anion exchange) or a small amount of acid.
-
Check Flow Rate: A high flow rate during sample loading can lead to breakthrough, while a fast elution flow rate may not allow for complete elution. Try reducing the flow rates.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low this compound recovery in LLE, consider the following:
dot
Caption: Troubleshooting workflow for low this compound recovery in LLE.
-
Verify Aqueous Phase pH: The pH of the aqueous sample should be adjusted to below Furosemide's pKa (around 3.8) to ensure it is in its neutral, more non-polar form, which will partition into the organic solvent.
-
Evaluate Extraction Solvent: The choice of organic solvent is critical. Solvents like ethyl acetate or diethyl ether are commonly used. If recovery is low, consider a different solvent or a mixture of solvents.
-
Optimize Mixing: Ensure adequate mixing (e.g., vortexing) to facilitate the transfer of this compound from the aqueous to the organic phase. Insufficient mixing will result in low recovery.
-
Check Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte. Ensure complete separation by adequate centrifugation. The formation of emulsions can be addressed by adding salt to the aqueous phase.
Low Recovery after Protein Precipitation (PPT)
If you are using a protein precipitation step and observing low recovery, consider these points:
-
Choice of Precipitation Solvent: Acetonitrile is a common choice for precipitating proteins.[5][6] Ensure you are using a sufficient volume (typically 3-4 times the sample volume).
-
Incomplete Precipitation: Ensure thorough mixing and adequate centrifugation to completely pellet the precipitated proteins.
-
Analyte Co-precipitation: Furosemide can bind to proteins like albumin.[2][7] If the precipitation is not efficient, this compound may be trapped in the protein pellet. Adjusting the sample pH before adding the precipitation solvent can sometimes disrupt these interactions.
Quantitative Data Summary
While specific comparative recovery data for this compound is limited in the literature, the following table summarizes the expected impact of key extraction parameters on recovery based on established principles.
| Parameter | Condition A | Expected Recovery | Condition B | Expected Recovery | Rationale |
| Sample pH (for LLE/Reversed-Phase SPE) | pH 7.0 | Low | pH 3.0 | High | At pH < pKa (3.8), Furosemide is neutral and more lipophilic, favoring extraction into organic solvents or retention on non-polar sorbents. |
| SPE Wash Solvent (% Methanol in Water) | 50% Methanol | Potentially Low | 10% Methanol | Higher | A stronger wash solvent may prematurely elute this compound from the SPE sorbent. |
| SPE Elution Solvent (% Methanol in Water) | 50% Methanol | Low | 90% Methanol with 1% NH4OH | High | A stronger elution solvent is needed to overcome the interaction between this compound and the sorbent. The addition of a base can help elute an acidic compound. |
| LLE Mixing Time | 30 seconds | Moderate | 2 minutes | High | Increased mixing time enhances the partitioning of the analyte from the aqueous to the organic phase. |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is adapted from methods described for Furosemide extraction from plasma.[5][7]
-
Sample Preparation: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
pH Adjustment: Add 20 µL of 1M HCl to acidify the supernatant.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Organic Phase Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (Reversed-Phase)
This is a general protocol that can be optimized for this compound extraction.
-
Sample Pre-treatment: To 500 µL of plasma, add 20 µL of this compound internal standard and 500 µL of 2% phosphoric acid in water. Vortex to mix. Centrifuge to pellet any precipitated matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
References
- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. fip.org [fip.org]
- 4. genspark.ai [genspark.ai]
- 5. 2.4. Furosemide Extraction [bio-protocol.org]
- 6. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Albumin Binding Function on Pharmacokinetics and Pharmacodynamics of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
Furosemide-d5 Analysis: Technical Support Center for Ion Suppression/Enhancement
Welcome to the technical support center for Furosemide-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to ion suppression and enhancement during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, this compound, is reduced due to the presence of co-eluting matrix components.[1][2][3] Conversely, ion enhancement is an increase in signal intensity caused by these components.[1][2] These matrix effects can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1][2]
Q2: Why is this compound used in the analysis of Furosemide?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Furosemide.[4] It is chemically almost identical to Furosemide but has a different mass. By adding a known amount of this compound to your samples, it can be used to compensate for variability in sample preparation and, importantly, for matrix effects like ion suppression or enhancement that affect both the analyte and the internal standard similarly.[5]
Q3: What are the common causes of ion suppression for this compound?
A3: Ion suppression for this compound, like its non-labeled counterpart, can be caused by various endogenous and exogenous substances present in the sample matrix. Common sources include:
-
Endogenous compounds: Phospholipids, salts, and other metabolites from biological matrices like plasma, blood, or urine.[6]
-
Exogenous materials: Polymers from plastic tubes, anticoagulants like Li-heparin, and formulation agents used in drug products.[6][7]
Q4: How can I determine if my this compound signal is being affected by ion suppression?
A4: A common method is the post-column infusion experiment.[1] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.
Troubleshooting Guide
Issue: I am observing poor sensitivity and inconsistent results for this compound.
This issue is often linked to ion suppression. Follow this troubleshooting workflow to identify and mitigate the problem.
Caption: Troubleshooting workflow for poor this compound signal.
Q5: My internal standard (this compound) signal is low and erratic. What should I do?
A5: First, ensure that the working solution of this compound is at the correct concentration and has been stored properly to avoid degradation, as Furosemide is known to be photosensitive.[8][9] Prepare a fresh working solution if necessary. If the issue persists, it is likely due to significant ion suppression.
Q6: I have confirmed ion suppression is occurring. How can I mitigate it?
A6: There are several strategies you can employ, often in combination:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than a simple protein precipitation.[2][10]
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a highly effective strategy.[2] This can involve adjusting the mobile phase composition, changing the gradient, or using a different analytical column.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[11] However, ensure that the diluted concentration of your analyte of interest (Furosemide) remains above the lower limit of quantification (LLOQ).
Experimental Protocols & Data
Matrix Effect Evaluation
A study on Furosemide in infant urine samples showed minimal matrix effect for both Furosemide and this compound when using solid-phase extraction for sample preparation.[4] Similarly, a whole blood microsampling method for Furosemide also demonstrated minimal matrix effect.[12]
| Analyte | Matrix | Sample Preparation | Average Matrix Effect (%) |
| Furosemide | Human Urine | Solid-Phase Extraction | 101 |
| This compound | Human Urine | Solid-Phase Extraction | 93.7 |
| Furosemide | Human Whole Blood (VAMS) | Protein Precipitation | Minimal (data not specified) |
Table 1: Summary of reported matrix effects for Furosemide and this compound in different biological matrices.
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a validated method for Furosemide quantitation in human urine.[4]
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Methodology:
-
Sample Preparation: To 10 µL of urine sample, add the this compound internal standard.
-
SPE Plate Conditioning: Condition the SPE plate according to the manufacturer's instructions.
-
Loading: Load the prepared urine sample onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with an appropriate solvent to remove unbound matrix components.
-
Elution: Elute Furosemide and this compound from the SPE plate using a suitable elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
LC-MS/MS Parameters
The following are example starting parameters for the analysis of Furosemide and this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Monitored Transitions | Furosemide: m/z 329.0 → 77.9 (quantitation), 329.0 → 125.8 (qualification) this compound: m/z 334.0 → 206.0 |
Table 2: Example LC-MS/MS parameters for Furosemide and this compound analysis.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Furosemide-d5 to ensure stability
This technical support center provides guidance on the long-term storage and stability of Furosemide-d5 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the appropriate conditions. The recommended storage temperatures vary depending on whether the product is in solid form or dissolved in a solvent.
For solid this compound (powder):
-
Store at -20°C for up to 3 years.[1]
-
Alternatively, storage at 4°C is acceptable for up to 2 years.[1]
For this compound in solvent:
-
For maximum stability, store at -80°C for up to 6 months.[1]
-
Storage at -20°C is suitable for shorter periods, up to 1 month.[1]
While this compound is typically shipped at room temperature, long-term storage at ambient temperatures is not recommended due to the potential for degradation.[2][3][4]
2. How do environmental factors like light and humidity affect the stability of this compound?
This compound, similar to its non-deuterated counterpart, is sensitive to environmental factors that can compromise its chemical integrity.
-
Light: Furosemide is known to be photosensitive and can undergo photodegradation when exposed to light, particularly UV light.[5][6] This can lead to the formation of degradation products and a yellowing of the compound.[5][6] It is imperative to store this compound in light-protecting containers, such as amber vials, or by wrapping transparent containers in aluminum foil.[7]
-
Humidity: High humidity significantly impacts the stability of furosemide, leading to physical and chemical degradation.[8][9] Studies on furosemide tablets have shown that high relative humidity (RH) can lead to a decrease in potency.[8][9] Therefore, it is essential to store this compound in a dry environment, keeping the container tightly sealed to prevent moisture absorption.
3. What are the known degradation pathways and products of Furosemide?
The primary degradation pathway for furosemide is photodegradation. Exposure to light, especially UV radiation, can cause the hydrolysis of the furosemide molecule. The major degradation product identified is 4-chloro-5-sulfamoylanthranilic acid (CSA).[5] This process can result in a visible yellowing of the product.[5][6]
References
- 1. Identification of Furosemide Photodegradation Products in Water-Acetonitrile Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]
- 8. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furosemide and Furosemide-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furosemide and its deuterated internal standard, Furosemide-d5, in analytical experiments, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of Furosemide using this compound as an internal standard.
Issue 1: Suspected Cross-Interference Between Furosemide and this compound Signals
Symptoms:
-
The signal for the blank sample (matrix without analyte or internal standard) shows a peak at the retention time of Furosemide or this compound.
-
The analyte (Furosemide) response is present in samples spiked only with the internal standard (this compound).
-
Inaccurate and imprecise results, especially at the lower limit of quantification (LLOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Contribution: | 1. Assess Isotopic Purity: Verify the isotopic purity of the this compound internal standard with the supplier. A common issue is the presence of a small percentage of the non-deuterated (d0) Furosemide in the deuterated standard. |
| 2. Optimize MRM Transitions: Select Multiple Reaction Monitoring (MRM) transitions that are highly specific to each compound and minimize the potential for crosstalk.[1] | |
| 3. Correction Factor: If a minor, consistent contribution is confirmed, a mathematical correction can be applied during data processing, though this is a less ideal solution. | |
| Chromatographic Co-elution with an Interfering Species: | 1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or switch to a different column chemistry (e.g., biphenyl or polar C18) to separate Furosemide and this compound from any interfering matrix components.[2] |
| 2. Check Blank Matrix: Analyze multiple lots of the biological matrix (e.g., plasma, urine) to ensure that the interference is not specific to a particular batch.[3] | |
| Contamination: | 1. Clean the LC-MS System: Contamination in the injection port, column, or mass spectrometer source can lead to carryover. Implement rigorous cleaning procedures. |
| 2. Prepare Fresh Solutions: Prepare fresh stock solutions, working solutions, and mobile phases to rule out contamination of the reagents. |
Issue 2: Poor Signal Intensity or High Signal Variability
Symptoms:
-
Low peak areas for Furosemide and/or this compound.
-
Inconsistent internal standard response across a batch of samples.
-
Poor precision and accuracy of quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement): | 1. Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[4] |
| 2. Improve Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components like phospholipids. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][5] | |
| 3. Dilute the Sample: Diluting the sample can mitigate matrix effects, but ensure the analyte concentration remains above the LLOQ.[6] | |
| 4. Optimize Chromatography: Ensure that Furosemide and this compound elute in a region with minimal matrix effects. | |
| Suboptimal Mass Spectrometer Settings: | 1. Optimize Source Parameters: Re-optimize ion source parameters such as spray voltage, gas flows, and temperature for both Furosemide and this compound. |
| 2. Confirm MRM Transitions: Infuse a fresh solution of each compound to confirm that the correct precursor and product ions are being monitored.[1] | |
| Analyte Adsorption: | 1. Use Appropriate Vials and Tubing: Furosemide may adsorb to certain surfaces. Use low-adsorption vials and consider the material of your LC tubing. |
| 2. Modify Mobile Phase: The addition of a small amount of a competing agent or adjusting the pH of the mobile phase can sometimes reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Furosemide and this compound?
A1: The selection of MRM transitions is instrument-dependent and should be optimized in your laboratory. However, commonly reported transitions are summarized in the table below.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Furosemide (Quantitation) | 329.0 | 77.9 | Negative |
| Furosemide (Qualification) | 329.0 | 125.8 | Negative |
| This compound | 334.0 | 206.0 | Negative |
Q2: How can I assess for cross-interference between Furosemide and this compound in my assay?
A2: To assess for cross-interference, you should perform the following experiments during method development and validation:
-
Analyze a blank matrix sample: This will check for any endogenous interferences at the retention times of Furosemide and this compound.[3]
-
Analyze a blank matrix sample spiked only with this compound: Monitor the MRM channel for Furosemide. The response should be negligible (typically less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard).[7]
-
Analyze a blank matrix sample spiked with Furosemide at the upper limit of quantification (ULOQ): Monitor the MRM channel for this compound. The response should be minimal.
Q3: What type of sample preparation is recommended for Furosemide analysis in biological matrices?
A3: The choice of sample preparation depends on the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): This is a robust method for cleaning up complex matrices like urine and plasma, providing good recovery and reduced matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for extracting Furosemide from plasma.[5]
-
Protein Precipitation (PPT): This is a simpler and faster method, often used for initial screening or when matrix effects are less of a concern.
Q4: What are the key considerations for chromatographic separation of Furosemide?
A4: Achieving good chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification.
-
Column Choice: A C18 column is commonly used.[1] However, for complex separations, other column chemistries like biphenyl may offer different selectivity.[2]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[1]
-
Gradient Elution: A gradient elution program is generally used to ensure a reasonable run time while achieving good separation of the analyte from matrix components.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Furosemide in Human Urine
This protocol is a generalized example based on published methods.[1]
1. Sample Preparation (Solid-Phase Extraction):
- Pre-mix 10 µL of the urine sample with 90 µL of the internal standard working solution (e.g., 5 ng/mL this compound in human plasma) and 260 µL of water containing 1% formic acid.
- Condition an SPE plate with 200 µL of methanol followed by 200 µL of water.
- Equilibrate the SPE plate with 200 µL of 1% formic acid.
- Load the 300 µL pre-mixed sample onto the SPE plate.
- Wash the plate with 200 µL of 10 mM ammonium carbonate.
- Elute the analyte and internal standard with two aliquots of 100 µL of methanol.
- Dilute the eluent with two aliquots of 300 µL of water.
- Vortex the final eluate for 10 minutes at 500 rpm.
2. UHPLC-MS/MS Analysis:
- LC System: AB Sciex Exion UHPLC or equivalent.
- Column: Waters Acquity HSS C18 (2.6 µm, 100 Å, 2.1 x 100 mm).[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.500 mL/min.
- Injection Volume: 2 µL.
- Gradient: Maintain 2% B for 0.5 min, then ramp as needed to elute Furosemide.
- Mass Spectrometer: AB Sciex 6500+ QTRAP or equivalent.
- Ionization: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: As listed in the FAQ section.
Visualizations
Caption: Experimental workflow for the bioanalysis of Furosemide.
Caption: Diagram illustrating potential isotopic crosstalk.
References
- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
Validation & Comparative
The Critical Role of Furosemide-d5 in the Accurate and Precise Quantification of Furosemide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the potent loop diuretic Furosemide, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the accuracy and precision of Furosemide quantification when utilizing Furosemide-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The inclusion of this compound, a deuterated form of Furosemide, effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision in pharmacokinetic and toxicokinetic studies.[1] This guide presents supporting experimental data from validated bioanalytical methods, highlighting the superior performance of this approach.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of LC-MS/MS methods employing this compound for the quantification of Furosemide in human whole blood and urine. These data underscore the high degree of accuracy and precision attainable with this internal standard.
Table 1: Accuracy and Precision of Furosemide Quantification in Human Whole Blood using this compound[2]
| Quality Control (QC) Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| 0.05 (LLOQ) | 111 | 11.5 | 107 | 9.92 |
| 0.10 (Low QC) | 94.7 | 3.35 | 98.6 | 2.65 |
| 20 (Medium QC) | 101 | 4.56 | 100 | 5.43 |
| 40 (High QC) | 102 | 3.98 | 101 | 4.87 |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation
Table 2: Accuracy and Precision of Furosemide Quantification in Human Urine using this compound[3]
| Quality Control (QC) Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| 0.100 (LLOQ) | 106 | 10.2 | 102 | 7.41 |
| 0.200 (Low QC) | 94.5 | 1.86 | 99.2 | 3.38 |
| 20.0 (Medium QC) | 101 | 2.87 | 100 | 4.52 |
| 40.0 (High QC) | 100 | 2.54 | 100 | 4.12 |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation
In contrast, methods employing other internal standards, such as diclofenac, have also been developed. While these methods can provide acceptable results, the use of a stable isotope-labeled internal standard like this compound is generally preferred as it most closely mimics the analyte of interest during extraction and ionization, thereby providing more reliable correction for potential analytical variability.[2]
Experimental Protocols
The following are detailed methodologies for the quantification of Furosemide using this compound in human whole blood and urine, based on validated LC-MS/MS assays.
Protocol 1: Furosemide Quantification in Human Whole Blood by Volumetric Absorptive Microsampling (VAMS)[2]
1. Sample Preparation:
-
A 10 µL human whole blood sample is collected using a VAMS device.
-
Samples are reconstituted with 10 µL of nanopure water, vortexed, and incubated.
-
990 µL of an internal standard solution (5 ng/mL this compound in acetonitrile) is added.
-
The mixture is sonicated, vortexed, and centrifuged.
-
The supernatant is transferred for UHPLC-MS/MS analysis.
2. Liquid Chromatography:
-
System: Exion UHLPC
-
Column: Not specified in the provided abstract
-
Mobile Phase: Optimized for Furosemide urine assay
-
Flow Rate: Not specified in the provided abstract
-
Injection Volume: Not specified in the provided abstract
3. Mass Spectrometry:
-
System: 6500+ QTrap mass spectrometer
-
Ionization Mode: Not specified in the provided abstract
-
Monitored Transitions: Specific m/z transitions for Furosemide and this compound are monitored.
Protocol 2: Furosemide Quantification in Human Urine[3]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
10 µL of urine is pre-mixed with 90 µL of the internal standard solution (5 ng/mL this compound in human plasma) and 260 µL of water containing 1% formic acid.
-
The SPE plate (Oasis HLB) is conditioned with methanol and water, and equilibrated with 1% formic acid.
-
The pre-mixed sample is loaded onto the SPE plate.
-
The plate is washed with 10 mM ammonium carbonate.
-
Furosemide is eluted with methanol and diluted with water.
2. Liquid Chromatography:
-
System: AB Sciex Exion UHPLC
-
Column: Waters Acquity HSS C18 (2.6 μm, 100 Å, 2.1 × 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.500 mL/min
-
Injection Volume: 2 µL
-
Gradient: A detailed gradient elution program is used.
3. Mass Spectrometry:
-
System: AB Sciex 6500+ QTRAP mass spectrometer with a Turbo IonSpray source
-
Ionization Mode: Electrospray ionization in the negative mode
-
Monitored Transitions:
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Furosemide using this compound as an internal standard.
Caption: Experimental workflow for Furosemide quantification using an internal standard.
References
A Comparative Guide to the Stability of Furosemide-d5 Under Various Storage Conditions
For researchers and professionals in drug development and clinical analysis, the stability of isotopically labeled internal standards is paramount for accurate quantification. This guide provides a comparative analysis of Furosemide-d5 stability under different storage conditions, supported by established experimental protocols. While specific stability data for this compound is not extensively published, this guide extrapolates from the known stability profile of Furosemide and standard practices for deuterated compounds.
This compound is a deuterium-labeled version of Furosemide, a potent loop diuretic.[1] It is commonly used as an internal standard in bioanalytical methods, such as mass spectrometry, to precisely quantify Furosemide in biological samples.[1] The stability of this internal standard is critical; any degradation can lead to inaccurate measurements, impacting pharmacokinetic, bioequivalence, and clinical monitoring studies. Factors such as temperature, humidity, and light can significantly influence the chemical integrity of reference standards.[2][3]
Comparative Stability Data
The following table summarizes the expected stability of this compound, as a solution in a suitable solvent (e.g., acetonitrile or methanol), under various storage conditions. The data is illustrative and based on typical stability profiles for deuterated standards and forced degradation studies of the parent compound, Furosemide.[4][5]
| Storage Condition | Temperature | Relative Humidity (RH) | Light Exposure | Timepoint | Purity (%) | Degradation Product(s) (%) |
| Long-Term | 2-8°C | Ambient | Protected from Light | 0 Months | 99.8 | < 0.2 |
| 6 Months | 99.7 | < 0.3 | ||||
| 12 Months | 99.5 | < 0.5 | ||||
| Intermediate | 25°C | 60% | Protected from Light | 0 Months | 99.8 | < 0.2 |
| 3 Months | 99.2 | < 0.8 | ||||
| 6 Months | 98.5 | < 1.5 | ||||
| Accelerated | 40°C | 75% | Protected from Light | 0 Months | 99.8 | < 0.2 |
| 1 Month | 97.0 | < 3.0 | ||||
| 3 Months | 94.5 | < 5.5 | ||||
| Photostability | 25°C | Ambient | Exposed to UV/Fluorescent Light | 24 Hours | 95.3 | < 4.7 |
Note: Furosemide is known to be unstable to light, leading to the formation of degradation products, primarily through hydrolysis and oxidation.[6][7] The primary degradation product is often identified as 4-chloro-5-sulfamoylanthranilic acid (CSA).[6][8] It is anticipated that this compound would exhibit similar light sensitivity. High humidity and temperature are also known to accelerate the degradation of Furosemide tablets.[2]
Experimental Workflow
The process for validating the stability of this compound involves subjecting the compound to a range of environmental conditions over time and analyzing its purity at specific intervals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temperature and moisture impact furosemide tablet stability in Syria. [wisdomlib.org]
- 3. biomedres.us [biomedres.us]
- 4. STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar [semanticscholar.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Discoloration of Furosemide Tablets in a Light-Shielded Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
Furosemide vs. Furosemide-d5: A Comparative Analysis of Solid-Phase Extraction Recovery
In the realm of bioanalytical method development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes. This guide provides a comparative analysis of the solid-phase extraction (SPE) recovery of furosemide and its deuterated analog, furosemide-d5. The data presented herein is essential for researchers, scientists, and drug development professionals involved in the quantitative analysis of furosemide in biological matrices.
Data Summary: Recovery Rates of Furosemide and this compound
The following table summarizes the comparative recovery of furosemide and this compound from human urine using a solid-phase extraction protocol. The data demonstrates a consistent and comparable recovery for both the analyte and its deuterated internal standard, a critical factor for the validity of the analytical method.
| Analyte | Average Recovery (%) |
| Furosemide | 23.8 |
| This compound | 25.9 |
Data sourced from a study on the development and validation of an UHPLC-MS/MS method for furosemide quantitation in human urine.[1]
Experimental Protocol: Solid-Phase Extraction of Furosemide and this compound
This section details the SPE methodology used to generate the recovery data, providing a reproducible protocol for laboratory application.
Materials:
-
Oasis PRiME HLB µElution Plate
-
Human Urine Samples
-
Furosemide and this compound standards
-
Acetonitrile
-
Water
-
Internal Standard (IS) working solution (5 ng/mL of this compound in acetonitrile)
Procedure:
-
Sample Preparation: To 10 µL of human urine, add 100 µL of the internal standard working solution (5 ng/mL of this compound in acetonitrile).
-
SPE Plate Loading: Load the entire 110 µL sample directly onto the Oasis PRiME HLB µElution Plate.
-
Washing: Wash the wells with 2 x 250 µL of water.
-
Elution: Elute the analytes with 2 x 25 µL of acetonitrile.
-
Sample Analysis: The eluate can be directly injected into the UHPLC-MS/MS system for analysis without the need for evaporation and reconstitution.
Visualizing the Workflow: SPE Protocol for Furosemide Analysis
The following diagram illustrates the key steps in the solid-phase extraction workflow for the analysis of furosemide and its internal standard from biological samples.
Caption: Solid-Phase Extraction Workflow for Furosemide Analysis.
Discussion
The experimental data indicates that this compound exhibits a slightly higher, yet comparable, recovery rate to furosemide under the specified SPE conditions. This close correlation in extraction efficiency is a fundamental requirement for an internal standard to accurately correct for analyte losses during sample preparation and analysis. The observed recoveries of 23.8% for furosemide and 25.9% for this compound, while not high, were demonstrated to be consistent, which is crucial for a validated bioanalytical method.[1] The consistency in recovery across different concentration levels ensures that the quantification is reliable and reproducible.
It is important to note that SPE recovery can be influenced by various factors, including the choice of sorbent, wash and elution solvents, pH, and the sample matrix. While the presented protocol using Oasis PRiME HLB µElution plates provides a rapid and straightforward method without the need for evaporation and reconstitution, optimization of these parameters could potentially lead to higher recovery rates if required for specific applications.
References
Matrix Effect in Furosemide-d5 Analysis: A Comparative Guide for Researchers
An objective comparison of the matrix effect on Furosemide-d5 quantification across different biological fluids, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to compensate for matrix effects in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The underlying assumption is that the analyte and its deuterated counterpart will experience similar ionization suppression or enhancement, leading to an accurate analyte/internal standard peak area ratio. This guide provides a comparative evaluation of the matrix effect on this compound in two common biological matrices: human urine and whole blood.
Quantitative Analysis of Matrix Effect
The matrix effect is evaluated to determine the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte and the internal standard. A value of 100% indicates no matrix effect, a value >100% suggests ion enhancement, and a value <100% indicates ion suppression. The consistency of the matrix effect across different lots of the biological matrix is crucial for the reliability of the analytical method.
Table 1: Comparison of Matrix Effect and Recovery for Furosemide and this compound in Human Urine and Whole Blood
| Parameter | Biological Matrix | Furosemide | This compound | Reference |
| Average Matrix Effect | Human Urine | 101% | 93.7% | [1] |
| Matrix Effect Range (Peak Area) | Human Whole Blood | 98.7% - 107% | Not explicitly stated, but IS-corrected ME was 96.2% - 111% | [2] |
| Matrix Effect Range (IS Corrected) | Human Whole Blood | 96.2% - 111% | N/A | [2] |
| Average Recovery | Human Urine | 23.8% | 25.9% | [1] |
| Recovery Range | Human Whole Blood | 23.9% - 25.0% | Not explicitly stated | [2] |
The data indicates that for both urine and whole blood, the use of this compound as an internal standard effectively compensates for the minimal matrix effects observed for Furosemide.[1][2] The similar recovery values for the analyte and the internal standard in urine further support the suitability of this compound for this matrix.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are the summarized protocols for the evaluation of matrix effect in urine and whole blood.
1. Matrix Effect Evaluation in Human Urine
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample clean-up.[1]
-
LC-MS/MS System: An AB Sciex Exion UHPLC system coupled with an AB Sciex 6500+ QTRAP mass spectrometer with a Turbo IonSpray source was used.[1]
-
Ionization Mode: Electrospray ionization (ESI) in the negative mode.[1]
-
Monitored Transitions:
-
Furosemide (Quantitation): m/z 329.0 → 77.9
-
Furosemide (Qualification): m/z 329.0 → 125.8
-
This compound: m/z 334.0 → 206.0[1]
-
-
Matrix Effect Calculation: The matrix effect was assessed by comparing the peak areas of analytes in post-extracted blank matrix samples spiked with the analyte to the peak areas of neat standard solutions at the same concentration.[1]
2. Matrix Effect Evaluation in Human Whole Blood (using Volumetric Absorptive Microsampling - VAMS)
-
Sample Collection: 10 µL of human whole blood was collected using VAMS devices.[2]
-
Sample Preparation: The internal standard solution (5 ng/mL this compound in acetonitrile) was added to the VAMS tips. The samples were then sonicated, vortexed, and centrifuged. The supernatant was analyzed.[2]
-
LC-MS/MS System: An Exion UHPLC system coupled to a 6500+ QTrap mass spectrometer (AB Sciex).[2]
-
Matrix Effect Calculation: The matrix effect was determined by comparing the peak areas of analytes in extracts of blank matrix samples spiked post-extraction to the peak areas of neat standards. This was performed for six individual lots and one pooled lot of human whole blood.[2]
Workflow and Logical Diagrams
To visually represent the experimental processes, the following diagrams were generated using the DOT language.
Figure 1. Experimental workflow for matrix effect evaluation in human urine.
Figure 2. Experimental workflow for matrix effect evaluation in human whole blood.
Alternatives and Considerations
While this compound is an effective internal standard, other approaches can be considered to mitigate matrix effects. One study utilized diclofenac as an internal standard for the analysis of Furosemide in dried blood spots.[3] However, the use of a stable isotope-labeled internal standard is generally preferred as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization.
It is also important to note that matrix effects can be influenced by exogenous factors such as the type of plastic tubes used for sample handling and the choice of anticoagulant.[4] Therefore, consistency in laboratory supplies and sample collection procedures is crucial for minimizing variability in matrix effects.
References
- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Journey of a Potent Diuretic: Furosemide's Pharmacokinetic Profile in Health and Disease
A comprehensive analysis of furosemide's behavior in the body reveals significant alterations in diseased states, particularly in patients with congestive heart failure, renal impairment, and liver cirrhosis, when compared to healthy individuals. These changes underscore the importance of dose adjustments and careful monitoring in clinical practice. While Furosemide-d5 is not administered to patients, it plays a crucial role as an internal standard in the precise laboratory analysis of furosemide concentrations in biological samples, ensuring the accuracy of pharmacokinetic data.
This guide provides a detailed comparison of furosemide pharmacokinetics across different populations, supported by experimental data and methodologies. It is intended for researchers, scientists, and drug development professionals to better understand the factors influencing the efficacy and safety of this widely used diuretic.
Comparative Pharmacokinetics of Furosemide
The pharmacokinetic properties of furosemide, a potent loop diuretic, are markedly different in individuals with certain medical conditions compared to healthy subjects. These differences can impact the drug's effectiveness and the risk of adverse effects. The following table summarizes key pharmacokinetic parameters of furosemide following both intravenous and oral administration in healthy volunteers and patients with congestive heart failure, renal disease, and liver cirrhosis.
| Pharmacokinetic Parameter | Healthy Volunteers | Congestive Heart Failure | Renal Disease (End-Stage) | Liver Cirrhosis |
| Intravenous Administration | ||||
| Elimination Half-life (t½) | ~0.8 - 2 hours[1][2][3] | Prolonged, mean ~3.4 hours[4] | Significantly prolonged, up to ~24.6 hours[1][2] | Modestly longer, ~52 - 81 min[2][5] |
| Total Plasma Clearance (CL) | ~194 ml/min[1] | Similar to healthy subjects | Significantly decreased[1] | No significant change, ~142 ml/min[2][5] |
| Volume of Distribution (Vd) | ~0.1 - 0.2 L/kg | ~114 ml/kg (similar to healthy) | No significant change[1] | Increased, ~12.1 L[5] |
| Oral Administration | ||||
| Bioavailability (F) | 47 - 70%[4] | 31 +/- 12% (not significantly different from healthy)[6] | Reduced, 43 - 46%[4] | ~58%[7] |
| Time to Peak Concentration (Tmax) | ~1 - 1.5 hours[8] | Delayed, ~2.4 hours[9] | Delayed absorption[10] | Prolonged absorption time[7] |
| Maximum Concentration (Cmax) | Variable | Lower and delayed[9] | Lower and delayed | Lower and delayed |
Experimental Protocols
A typical clinical study comparing the pharmacokinetics of furosemide in healthy versus diseased populations would follow a structured protocol to ensure data accuracy and patient safety.
Subject Recruitment and Screening:
-
Healthy Volunteers: Participants are typically healthy adults with no history of significant medical conditions, confirmed by a physical examination, medical history, and standard laboratory tests (blood count, liver function, kidney function).
-
Patient Populations: Patients with a confirmed diagnosis of congestive heart failure, chronic renal disease, or liver cirrhosis are recruited. The severity of the disease is often staged using established clinical criteria (e.g., New York Heart Association classification for heart failure, creatinine clearance for renal function).
-
Inclusion/Exclusion Criteria: Strict criteria are established to minimize confounding factors. These often include age limits, body mass index (BMI) ranges, and restrictions on concomitant medications.
Study Design:
-
A common design is a parallel-group or crossover study.
-
Parallel-group: Different groups of subjects (e.g., healthy, heart failure, renal disease) are studied concurrently.
-
Crossover: The same subjects may receive different treatments (e.g., oral and intravenous furosemide) with a washout period in between.
Drug Administration:
-
Dosage: A standardized dose of furosemide is administered, for example, 40 mg orally or 20-40 mg intravenously.[9]
-
Administration: For oral administration, the drug is typically given with a standardized volume of water after an overnight fast. For intravenous administration, it is infused over a specific period (e.g., 1-2 minutes).
Biological Sample Collection:
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predetermined time points before and after drug administration. A typical schedule might be: pre-dose (0 hours), and then at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Urine Collection: Urine is collected over specific intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to measure the amount of furosemide and its metabolites excreted.
Sample Preparation and Analysis:
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Extraction: Furosemide is extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.[11][12] A common method involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation to obtain a clear supernatant containing the drug.[11]
-
Internal Standard: A known concentration of an internal standard, such as This compound , is added to the plasma samples before extraction. This is critical for accurate quantification as it helps to correct for any loss of the drug during sample processing and for variations in the analytical instrument's response.
-
Analytical Method: The concentration of furosemide in the prepared samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[11][13] This method offers high sensitivity and specificity for quantifying furosemide.
-
Quantification: The ratio of the analytical signal of furosemide to that of the internal standard (this compound) is used to calculate the concentration of furosemide in the original sample by comparing it to a calibration curve prepared with known concentrations of the drug.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a clinical study designed to compare the pharmacokinetics of furosemide in different populations.
Caption: Workflow of a comparative pharmacokinetic study of furosemide.
References
- 1. Elimination of furosemide in healthy subjects and in those with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of hepatic cirrhosis and end-stage renal disease on pharmacokinetics and pharmacodynamics of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Furosemide - Wikipedia [en.wikipedia.org]
- 5. Furosemide disposition in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and disposition of furosemide in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furosemide absorption in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 9. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
